4-[(3-Bromophenyl)methyl]oxan-4-amine hydrochloride
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Overview
Description
4-[(3-Bromophenyl)methyl]oxan-4-amine hydrochloride is a chemical compound with the molecular formula C12H17BrClNO. It is a derivative of oxan-4-amine, where the oxan ring is substituted with a 3-bromophenylmethyl group. This compound is often used in various chemical reactions and research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Bromophenyl)methyl]oxan-4-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromobenzyl chloride and oxan-4-amine.
Reaction: The 3-bromobenzyl chloride is reacted with oxan-4-amine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like dichloromethane or toluene.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 4-[(3-Bromophenyl)methyl]oxan-4-amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation: Large quantities of starting materials are prepared and reacted in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure hydrochloride salt.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Bromophenyl)methyl]oxan-4-amine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the oxan-4-amine ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with other groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of the original compound.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound.
Coupling Reactions: Products include coupled derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
4-[(3-Bromophenyl)methyl]oxan-4-amine hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-Bromophenyl)methyl]oxan-4-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atom in the 3-bromophenyl group can participate in halogen bonding, while the oxan-4-amine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Chlorophenyl)methyl]oxan-4-amine hydrochloride
- 4-[(3-Fluorophenyl)methyl]oxan-4-amine hydrochloride
- 4-[(3-Methylphenyl)methyl]oxan-4-amine hydrochloride
Comparison
Compared to its analogs, 4-[(3-Bromophenyl)methyl]oxan-4-amine hydrochloride is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can influence its reactivity and biological activity, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
4-[(3-bromophenyl)methyl]oxan-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c13-11-3-1-2-10(8-11)9-12(14)4-6-15-7-5-12;/h1-3,8H,4-7,9,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRHDQIKXQODEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC(=CC=C2)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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